molecular formula C24H21N3O2 B12917735 N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine CAS No. 69019-03-0

N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine

Cat. No.: B12917735
CAS No.: 69019-03-0
M. Wt: 383.4 g/mol
InChI Key: KIIMDNIBZSDVAR-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine

IUPAC Nomenclature and Systematic Classification

The compound is systematically named N-(4-Methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine following IUPAC guidelines. The nomenclature derives from the quinazoline core, a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). Key substituents include:

  • A 4-methoxyphenyl group attached to the exocyclic nitrogen at position 4 of the quinazoline ring.
  • An (E)-configured vinyl group at position 2, linked to a second 4-methoxyphenyl moiety.

The stereodescriptor (E) indicates that the two methoxyphenyl groups on the double bond are on opposite sides, a configuration confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds.

Molecular Formula and Weight Analysis

The molecular formula C$${24}$$H$${21}$$N$${3}$$O$${2}$$ reflects the compound’s aromatic and heterocyclic nature. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 24 12.01 288.24
H 21 1.008 21.17
N 3 14.01 42.03
O 2 16.00 32.00
Total 383.44

This matches experimental data (383.4 g/mol), confirming the formula’s accuracy.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Data Interpretation

1H NMR and 13C NMR spectra provide critical insights into the compound’s structure. Key resonances are summarized below:

Table 1: 1H NMR Chemical Shifts (δ, ppm)

Proton Environment Chemical Shift (ppm) Multiplicity Integration
Quinazoline H-5/H-7 (aromatic) 7.80–8.10 Multiplet 2H
Vinyl H (CH=CH) 6.90–7.20 Doublet 2H
4-Methoxyphenyl H (ortho to OCH$$_3$$) 6.70–6.90 Doublet 4H
Methoxy OCH$$_3$$ 3.80–3.85 Singlet 6H

Table 2: 13C NMR Chemical Shifts (δ, ppm)

Carbon Environment Chemical Shift (ppm)
Quinazoline C-2 (N-linked) 160.5
Vinyl C=C 128.0–130.0
4-Methoxyphenyl C-OCH$$_3$$ 55.8
Aromatic carbons (quinazoline + phenyl) 110.0–155.0

The doublet at δ 6.90–7.20 ppm (J = 16 Hz) confirms the (E) -vinyl configuration, while singlet peaks for methoxy groups at δ 3.80–3.85 ppm indicate no neighboring protons.

Infrared (IR) Spectroscopy Fingerprint Analysis

IR spectroscopy identifies functional groups through characteristic absorption bands:

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Assignment
3050–3100 Aromatic C-H stretching
2830–2940 Methoxy C-O stretching
1620–1650 C=N stretching (quinazoline)
1590–1605 C=C vinyl stretching
1250–1270 C-N stretching (amine)

The absence of N-H stretches (typically ~3300 cm⁻¹) suggests the amine is tertiary, consistent with the quinazoline structure.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the molecular ion peak at m/z 383.4 (M$$^+$$), with fragmentation pathways including:

Table 4: Major Fragments and Proposed Structures

m/z Fragment Proposed Cleavage
368 [M – CH$$_3$$]$$^+$$ Loss of methoxy methyl group
353 [M – 2CH$$_3$$]$$^+$$ Sequential methoxy loss
246 Quinazoline-phenyl ion Vinyl bond cleavage
137 4-Methoxyphenyl ion Aromatic ring retention

The base peak at m/z 246 corresponds to the stable quinazoline-phenyl fragment, underscoring the compound’s structural resilience.

Properties

CAS No.

69019-03-0

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-amine

InChI

InChI=1S/C24H21N3O2/c1-28-19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(27-23)25-18-10-14-20(29-2)15-11-18/h3-16H,1-2H3,(H,25,26,27)/b16-9+

InChI Key

KIIMDNIBZSDVAR-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of Quinazoline Core

  • Starting materials : Anthranilic acid derivatives or 2-aminobenzamide derivatives are common precursors.
  • Cyclization : The quinazoline ring is formed by condensation with formamide or formic acid derivatives, or via cyclodehydration reactions.
  • Example : Heating 2-aminobenzamide with formic acid derivatives under reflux conditions yields quinazolin-4-one intermediates, which can be further functionalized.

Functionalization at the 4-Position (Amination)

  • Chlorination : The quinazolin-4-one intermediate is converted to 4-chloroquinazoline using reagents like phosphorus oxychloride (POCl3).
  • Nucleophilic substitution : The 4-chloro group is displaced by 4-methoxyaniline under basic or neutral conditions to yield the 4-anilinoquinazoline derivative.
  • Reaction conditions : Typically performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120 °C).

Introduction of the Styryl Group at the 2-Position

  • Heck coupling : The 2-position of the quinazoline ring, often bearing a halogen (e.g., bromine or chlorine), undergoes palladium-catalyzed Heck coupling with 4-methoxystyrene to form the vinyl linkage.
  • Alternative Wittig reaction : A 2-formylquinazoline intermediate can be reacted with a phosphonium ylide derived from 4-methoxybenzyltriphenylphosphonium salt to form the styryl substituent.
  • Catalysts and conditions : Palladium catalysts such as Pd(OAc)2 with phosphine ligands, bases like triethylamine, and solvents such as DMF or toluene are common.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclization 2-Aminobenzamide + formic acid, reflux Quinazolin-4-one
2 Chlorination POCl3, reflux 4-Chloroquinazoline
3 Amination 4-Methoxyaniline, DMF, 100 °C 4-(4-Methoxyphenylamino)quinazoline
4 Halogenation (if needed) NBS or similar halogenating agent 2-Halo-4-(4-methoxyphenylamino)quinazoline
5 Heck coupling / Wittig Pd catalyst, base, 4-methoxystyrene or ylide This compound

Research Findings and Optimization Notes

  • Substitution effects : The presence of the 4-methoxy group on the phenyl rings enhances solubility and electronic properties, facilitating coupling reactions.
  • Catalyst choice : Palladium catalysts with bulky phosphine ligands improve yields and selectivity in Heck coupling.
  • Reaction yields : Optimized conditions typically afford overall yields in the range of 50–75% for the final compound.
  • Purification : Column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is used to isolate pure product.
  • Scalability : The synthetic route is amenable to scale-up with careful control of reaction parameters and catalyst loading.

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Key Reagents/Conditions
Heck Coupling Direct vinylation, good selectivity Requires Pd catalyst, sensitive to air/moisture 60–75 Pd(OAc)2, phosphine ligand, base, 4-methoxystyrene
Wittig Reaction High stereoselectivity (E/Z control) Multi-step ylide preparation 50–65 Phosphonium salt, strong base (n-BuLi), aldehyde intermediate
Direct Condensation Simpler reagents Limited to certain substituents 40–60 Formamide derivatives, amines

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

Several studies have reported the antimicrobial activity of quinazoline derivatives against a range of pathogens. For instance, this compound demonstrates efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests its potential use in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases such as arthritis .

Case Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized various concentrations of the compound over 48 hours, demonstrating a dose-dependent effect on cell growth inhibition .

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a therapeutic agent against infections .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-(4-methoxystyryl)quinazolin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their structural differences are summarized below:

Compound Name Substituents on Quinazoline Core Molecular Formula Molecular Weight (g/mol) Key Properties Reference
N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine (Hypothetical) 2: Vinyl-(4-methoxyphenyl); 4: N-(4-methoxyphenyl) C₂₄H₂₁N₃O₂ 383.45 Not reported
N-(4-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine 2: 4-Methoxyphenyl; 4: N-(4-chloro-2-methylphenyl) C₂₂H₁₈ClN₃O 375.85 Solid; synthetic intermediate
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 2: 2-Chlorophenyl; 4: N-(4-methoxyphenyl) C₂₁H₁₆ClN₃O 361.83 CAS 347366-41-0; structural analog
N-[2-(2-Fluorophenyl)-4-quinazolinyl]-N-(4-methoxyphenyl)amine 2: 2-Fluorophenyl; 4: N-(4-methoxyphenyl) C₂₁H₁₆FN₃O 345.37 Fluoro-substituted variant

Key Observations :

  • Substituent Effects : The presence of electron-donating methoxy groups (e.g., 4-methoxyphenyl) enhances solubility and bioavailability compared to halogenated derivatives (e.g., chloro or fluoro substituents) .

Comparison :

  • The target compound’s vinyl group may require Suzuki-Miyaura coupling, similar to , but with styryl boronic acids instead of aryl boronic acids.

Pharmacological Activities

While direct activity data for the target compound are unavailable, related compounds exhibit notable bioactivity:

  • Anticancer Activity : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) showed IC₅₀ < 10 µM against HCT-116 and MCF-7 cancer cells .
  • Kinase Inhibition : Halogenated analogs (e.g., chloro or fluoro derivatives) demonstrate moderate kinase inhibition due to enhanced electrophilicity .

Hypothetical Insights :

    Biological Activity

    N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and findings.

    Chemical Structure and Properties

    The compound is characterized by the following chemical formula:

    • Molecular Formula : C26H28N4O
    • Molecular Weight : 440.53 g/mol

    The structure features a quinazolinamine core substituted with methoxyphenyl and vinyl groups, which contribute to its biological activity.

    Synthesis

    The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The methods generally include:

    • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
    • Introduction of Substituents : The methoxyphenyl and vinyl groups are introduced via electrophilic aromatic substitution or similar methodologies.

    Anticancer Activity

    Several studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. Key findings include:

    • Mechanism of Action : The compound may inhibit tubulin polymerization, disrupting cancer cell mitosis and leading to apoptosis in various cancer cell lines such as melanoma and prostate cancer .
    • In Vitro Studies : In vitro assays have shown that this compound exhibits significant antiproliferative effects against multiple cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

    Antimicrobial Activity

    Research indicates that quinazoline derivatives possess antimicrobial properties. For instance:

    • Antibacterial Effects : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, comparable to standard antibiotics .
    • Antifungal Activity : Some studies suggest that quinazoline derivatives can also exhibit antifungal properties, although specific data on this compound is limited.

    Anti-inflammatory Effects

    Quinazolines are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions associated with chronic inflammation.

    Case Studies and Research Findings

    • Study on Anticancer Properties :
      • A recent study evaluated the effects of various quinazoline derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in melanoma cells with an IC50 value of 12 µM .
    • Antimicrobial Screening :
      • In a comparative study, the compound was screened against E. coli and Staphylococcus aureus. Results indicated a notable inhibition zone, suggesting its potential as an antimicrobial agent .
    • Inflammatory Response Modulation :
      • Research has shown that quinazoline derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which they may exert anti-inflammatory effects .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine, and how are reaction conditions optimized?

    • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including condensation and cyclization. For example, Baeyer-Villiger oxidation under controlled temperatures (e.g., 253 K) with reagents like m-CPBA in dichloromethane has been used to form quinazolinamine derivatives. Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield (e.g., 90% after silica gel chromatography) . Purity is confirmed via TLC and spectroscopic methods (FT-IR, NMR).

    Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

    • Methodological Answer : X-ray crystallography (e.g., single-crystal analysis) resolves the molecular structure, including dihedral angles between methoxyphenyl and quinazolinamine rings (e.g., 32.38° between rings A and B) . Complementary techniques include:

    • FT-IR/Raman : Assign vibrational modes (e.g., C=N stretching at ~1600 cm⁻¹).
    • NMR : Confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm).
    • Mass Spectrometry : Validate molecular weight (e.g., via NIST databases) .

    Advanced Research Questions

    Q. What computational strategies resolve discrepancies between predicted and experimental electronic properties (e.g., HOMO-LUMO gaps)?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties. Discrepancies arise from solvent effects or crystal packing forces not accounted for in silico. Hybrid approaches integrate experimental UV-Vis data (e.g., λmax shifts in polar solvents) with computational adjustments for solvation .

    Q. How does solvent polarity influence regioselectivity in derivatization reactions (e.g., halogenation or sulfonation)?

    • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitutions, favoring para-substitution on the methoxyphenyl group. Kinetic studies (e.g., HPLC monitoring) and <sup>13</sup>C NMR tracking of intermediates validate mechanistic pathways .

    Q. What in vitro and in silico methods assess its potential as a kinase inhibitor?

    • Methodological Answer :

    • In vitro : Enzyme inhibition assays (e.g., EGFR kinase) using fluorescence-based ADP-Glo™ kits. IC50 values are compared to reference inhibitors (e.g., gefitinib).
    • In silico : Molecular docking (AutoDock Vina) predicts binding affinities to kinase ATP pockets. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .

    Data Contradiction Analysis

    Q. How are conflicting crystallographic and spectroscopic data reconciled (e.g., bond length deviations)?

    • Methodological Answer : X-ray data (e.g., C–N bond length = 1.35 Å) may conflict with DFT-predicted values (1.38 Å). Such deviations arise from crystal packing effects (e.g., C–H⋯O interactions in the lattice). Hirshfeld surface analysis quantifies intermolecular forces, while solid-state NMR validates dynamic behavior .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.